N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide
Description
Historical Development of Benzothiazole-Based Therapeutic Agents
Benzothiazole emerged as a privileged scaffold following the 1887 synthesis of 2-substituted derivatives by A.W. Hofmann. Early 20th-century studies revealed antimicrobial properties, but significant therapeutic breakthroughs occurred post-1990 with the discovery of antitumor activity in 2-arylbenzothiazoles. The compound 2-(4-aminophenyl)benzothiazole demonstrated nanomolar cytotoxicity against breast and ovarian cancer lines through cytochrome P450-mediated bioactivation. Structural optimization led to analogs with improved solubility and target specificity, particularly through carboxamide functionalization at position 2 of the benzothiazole ring. Modern derivatives show dual inhibitory activity against enzymes such as α-glucosidase and HIV-I protease, validating benzothiazole's versatility in drug design.
Significance of Thiophene-Benzothiazole Hybrid Molecules
Thiophene incorporation addresses key limitations of standalone benzothiazoles, particularly metabolic instability and poor blood-brain barrier penetration. The 2,2'-bithienyl-substituted benzothiazoles demonstrated 97% growth inhibition in Trypanosoma brucei at 1 μM while maintaining low mammalian cytotoxicity. Hybridization strategies exploit thiophene's electron-rich π-system to enhance DNA intercalation and topoisomerase inhibition. In pancreatic cancer models (PANC-1), thiophene-benzothiazole conjugates reduced cell viability by 78% at 100 μM through SOD/GPx antioxidant system suppression. The thiophene ring's planar geometry facilitates stacking interactions with kinase ATP-binding pockets, as evidenced by 73% EGFR inhibition in hybrid chromene-benzothiazole derivatives.
Current Research Landscape for Tetrahydropyran-Containing Heterocycles
Tetrahydropyran (THP) confers three-dimensional complexity while maintaining synthetic accessibility. The chair conformation of THP derivatives enhances binding pocket complementarity in enzymes like cytochrome P450 2W1. Recent advances include THP-incorporated carmethizole analogs showing IC₅₀ = 0.8 μM against MCF-7 breast cancer cells through tubulin polymerization inhibition. Computational studies reveal THP's oxygen atom participates in hydrogen bonding with Asp89 in HDAC1 (binding energy = -9.2 kcal/mol). The 4-position substitution in THP enables axial chirality, with (S)-configured derivatives exhibiting 15-fold greater BACE1 inhibition than (R)-isomers.
Rationale for Carboxamide Linkage in Bioactive Compounds
The carboxamide group (-CONH-) serves as a bioisostere for ester and ketone functionalities, improving metabolic stability. In benzothiazole-2-carboxamides, the NH proton participates in hydrogen bonding with Thr790 in EGFR (distance = 2.1 Å). Comparative studies show carboxamide derivatives exhibit 3-5× greater α-amylase inhibition (IC₅₀ = 12.4 μM) versus ester analogs. The linkage's rotational freedom allows adaptive binding: molecular dynamics simulations demonstrate 140° dihedral angle variation during CDK2 inhibition.
Table 1: Key Structural Features and Biological Impacts
| Component | Structural Role | Biological Impact |
|---|---|---|
| Benzothiazole | Planar aromatic system | DNA intercalation, enzyme inhibition |
| Thiophene | π-Electron donor | Enhanced bioavailability, kinase inhibition |
| Tetrahydropyran | Conformational restraint | Metabolic stability, target complementarity |
| Carboxamide | Hydrogen bond donor/acceptor | Improved binding affinity, selectivity |
Properties
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-15(16-18-12-4-1-2-5-13(12)23-16)19-17(7-9-21-10-8-17)14-6-3-11-22-14/h1-6,11H,7-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWIKMJYINMWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Attachment of the tetrahydro-2H-pyran moiety: This step often involves the use of a Grignard reagent or other organometallic compounds to introduce the tetrahydro-2H-pyran ring.
Incorporation of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzo[d]thiazole core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium/Grignard reagents (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the benzo[d]thiazole core may produce dihydrobenzo[d]thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines, including breast and liver cancer cells. A study demonstrated that thiazole-pyridine hybrids had better anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil, with IC50 values indicating potent activity against tumor cell proliferation .
Antiviral Properties
The compound has also been evaluated for its antiviral potential. Novel derivatives incorporating benzothiazole and thiophene moieties have shown antiviral activity against several viruses, including herpes simplex virus and hepatitis C virus . The mechanism often involves inhibition of viral replication through interference with viral enzymes.
Anticonvulsant Activity
Studies have reported that thiazole-bearing compounds exhibit anticonvulsant properties. For example, certain thiazole derivatives demonstrated significant anticonvulsant action in animal models, suggesting that this compound may possess similar therapeutic effects .
Anticancer Studies
In one case study, a novel thiazole derivative was synthesized and tested against various cancer cell lines (MCF-7 and HepG2). The results indicated that the compound significantly inhibited cell growth at low concentrations, demonstrating its potential as an effective anticancer agent .
Antiviral Evaluations
Another study focused on the antiviral efficacy of synthesized benzothiazole derivatives against HCVcc genotype 4. The results showed promising antiviral activity, suggesting that further development could lead to new therapeutic options for viral infections .
Mechanism of Action
The mechanism of action of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The thiophene ring may contribute to the compound’s electronic properties, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s tetrahydropyran-thiophene system distinguishes it from analogs with linear or planar substituents (e.g., azides, fluorophenyl). This may enhance conformational stability and membrane permeability .
- Hydroxamic acid in compound 4a () suggests HDAC inhibitory activity, whereas the target compound’s benzothiazole-pyran scaffold may target different pathways .
Key Observations :
Key Observations :
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|
| Target Compound | N/A | Moderate (tetrahydropyran enhances lipophilicity) | ~3.5 |
| Compound 4a | 151.1 | Low (fluorophenyl, hydroxamate) | ~2.8 |
| Compound 29 | Not reported | Low (azide, methoxy groups) | ~4.0 |
Biological Activity
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates a thiophene ring, a tetrahydropyran moiety, and a benzo[d]thiazole core. This unique arrangement is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the benzo[d]thiazole series. The compound has shown promising results against various bacterial strains:
- In vitro studies indicated that derivatives of thiazole exhibited significant antibacterial activity against Staphylococcus aureus, outperforming standard antibiotics like ampicillin and streptomycin .
- The mechanism involves dual inhibition of topoisomerases in bacteria, which are critical for DNA replication and transcription .
Anticancer Activity
The anticancer properties of this compound have been explored in several cancer cell lines:
- Cell Line Studies : The compound demonstrated potent cytotoxic effects against lung cancer cell lines, as evidenced by Sulforhodamine B (SRB) assays which measure cell viability .
- Mechanism of Action : It is suggested that the compound may induce apoptosis in cancer cells through the modulation of specific molecular pathways .
Enzyme Inhibition
The compound's ability to inhibit enzymes has been a focal point of research:
- Acetylcholinesterase Inhibition : Compounds similar to N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies have indicated that:
- Substituents on the thiophene ring significantly affect antibacterial potency.
- Hydrophobic interactions between the benzo[d]thiazole moiety and target enzymes enhance binding affinity and selectivity.
Case Studies
- Antibacterial Efficacy : A study conducted on various thiazole derivatives showed that compounds with electron-withdrawing groups at specific positions exhibited enhanced antibacterial activity against Plasmodium falciparum, indicating a potential lead for antimalarial drug development .
- Cytotoxicity Assessment : Research involving different cancer cell lines demonstrated that modifications to the benzo[d]thiazole core could lead to improved anticancer properties, with certain derivatives achieving IC50 values as low as 5 μM .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide?
- Methodology :
- Step 1 : Synthesize the thiazole core via cyclization of a thioamide with a haloketone (e.g., α-bromo ketone) under acidic or basic conditions .
- Step 2 : Functionalize the tetrahydro-2H-pyran ring using Suzuki-Miyaura coupling to introduce the thiophen-2-yl group at the 4-position .
- Step 3 : Form the carboxamide linkage via amidation between the benzo[d]thiazole-2-carboxylic acid and the tetrahydropyran-4-amine intermediate, often using coupling agents like EDCI/HOBt or DCC .
- Characterization : Validate via H/C NMR, LC-MS, and HPLC purity (>98%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Assign proton environments (e.g., thiophen protons at δ 7.2–7.5 ppm, pyran ring protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] at m/z 415.2) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and gradient elution .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Approach :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric assays .
Advanced Research Questions
Q. How can crystallography resolve structural ambiguities in derivatives of this compound?
- Protocol :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure solution and refinement . For example, analyze bond angles in the thiazole ring (average 120°) and tetrahydropyran chair conformation .
- Twinned Data Handling : Apply SHELXL for high-resolution refinement of twinned crystals .
Q. What strategies resolve contradictions in SAR data for thiazole-carboxamide derivatives?
- Case Study :
- Substituent Effects : Compare bioactivity of analogs with electron-withdrawing (e.g., CF) vs. electron-donating (e.g., OCH) groups on the benzothiazole ring. For example, CF analogs show enhanced antitumor activity (IC < 1 μM) .
- Steric vs. Electronic Factors : Use DFT calculations to correlate substituent Hammett constants with logP and activity .
Q. How can enantiomeric purity impact biological outcomes, and how is it controlled?
- Resolution Techniques :
- Chiral HPLC : Separate enantiomers using Chiralpak® AD-H columns (e.g., for R/S isomers) .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., L-proline) during cyclization to favor desired stereochemistry .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
